Triethoxy(m-tolyl)silane Triethoxy(m-tolyl)silane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13993187
InChI: InChI=1S/C13H22O3Si/c1-5-14-17(15-6-2,16-7-3)13-10-8-9-12(4)11-13/h8-11H,5-7H2,1-4H3
SMILES:
Molecular Formula: C13H22O3Si
Molecular Weight: 254.40 g/mol

Triethoxy(m-tolyl)silane

CAS No.:

Cat. No.: VC13993187

Molecular Formula: C13H22O3Si

Molecular Weight: 254.40 g/mol

* For research use only. Not for human or veterinary use.

Triethoxy(m-tolyl)silane -

Specification

Molecular Formula C13H22O3Si
Molecular Weight 254.40 g/mol
IUPAC Name triethoxy-(3-methylphenyl)silane
Standard InChI InChI=1S/C13H22O3Si/c1-5-14-17(15-6-2,16-7-3)13-10-8-9-12(4)11-13/h8-11H,5-7H2,1-4H3
Standard InChI Key FGLFSDHJENOLAP-UHFFFAOYSA-N
Canonical SMILES CCO[Si](C1=CC=CC(=C1)C)(OCC)OCC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Triethoxy(m-tolyl)silane features a central silicon atom bonded to three ethoxy (-OCH₂CH₃) groups and a m-tolyl (3-methylphenyl) moiety. The meta substitution on the aromatic ring introduces steric and electronic effects distinct from its ortho and para counterparts, influencing its reactivity in cross-coupling reactions and sol-gel processes. The compound’s IUPAC name, triethoxy-(3-methylphenyl)silane, reflects this substitution pattern.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₂₂O₃Si
Molecular Weight254.40 g/mol
Canonical SMILESCCOSi(OCC)OCC
InChI KeyFGLFSDHJENOLAP-UHFFFAOYSA-N

Spectroscopic Profiles

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethoxy and m-tolyl groups. In ¹H NMR, the ethoxy protons resonate as a quartet near δ 1.2 ppm (CH₃) and a triplet at δ 3.8 ppm (CH₂), while the m-tolyl aromatic protons appear as a multiplet between δ 6.7–7.2 ppm . The ²⁹Si NMR spectrum typically shows a single resonance near −42 ppm, consistent with the silicon environment in trialkoxysilanes .

Synthesis and Manufacturing

Grignard-Based Synthesis

The most common route involves the reaction of m-tolylmagnesium bromide with triethoxysilane in anhydrous ether or tetrahydrofuran (THF):

m-TolylMgBr+HSi(OCH₂CH₃)₃(m-Tolyl)Si(OCH₂CH₃)₃+MgBrH\text{m-TolylMgBr} + \text{HSi(OCH₂CH₃)₃} \rightarrow \text{(m-Tolyl)Si(OCH₂CH₃)₃} + \text{MgBrH}

This method, adapted from procedures for triethoxy(p-tolyl)silane , yields the meta isomer in ~70–80% purity after distillation. Catalytic systems, such as copper(I) salts, may enhance selectivity.

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventTHFMaximizes Grignard reactivity
Temperature−78°C to 25°CPrevents side reactions
CatalystCuI (5 mol%)Accelerates Si–C bond formation

Alternative Routes

Recent advances include hydrosilylation of m-tolylacetylene with triethoxysilane using platinum catalysts, though this method is less efficient (<50% yield) . Photochemical approaches, inspired by tris(trimethoxysilyl)acylsilane syntheses , remain underexplored but offer potential for milder conditions.

Physicochemical Properties

Thermal and Physical Properties

Triethoxy(m-tolyl)silane is a colorless liquid at room temperature, with a density of ~0.95 g/cm³ and a boiling point of 240–245°C. Its viscosity (≈1.2 cP) and refractive index (n₅₀ = 1.45) align with trends observed in methyltriethoxysilane , though the aromatic substituent elevates its thermal stability.

Reactivity and Hydrolysis

The ethoxy groups undergo hydrolysis in moist environments, forming silanols (Si–OH) that condense into siloxane networks:

(m-Tolyl)Si(OCH₂CH₃)₃+3H₂O(m-Tolyl)Si(OH)₃+3CH₃CH₂OH\text{(m-Tolyl)Si(OCH₂CH₃)₃} + 3\text{H₂O} \rightarrow \text{(m-Tolyl)Si(OH)₃} + 3\text{CH₃CH₂OH}

This reactivity underpins its use in sol-gel coatings, though hydrolysis rates are slower than those of methyltriethoxysilane due to steric hindrance from the m-tolyl group .

Applications in Organic Synthesis

Hiyama Coupling

Triethoxy(m-tolyl)silane serves as a nucleophilic coupling partner in Hiyama reactions, enabling C–C bond formation with aryl halides under palladium catalysis:

Ar–X+(m-Tolyl)Si(OEt)₃Pd(0)Ar–(m-Tolyl)+Si(OEt)₃X\text{Ar–X} + \text{(m-Tolyl)Si(OEt)₃} \xrightarrow{\text{Pd(0)}} \text{Ar–(m-Tolyl)} + \text{Si(OEt)₃X}

This method tolerates electron-deficient aryl halides but requires fluoride activators (e.g., TBAF) to transmetalate the silicon reagent.

Surface Functionalization

The compound’s ability to form self-assembled monolayers (SAMs) on oxide surfaces (e.g., SiO₂, TiO₂) makes it valuable in nanotechnology. SAMs derived from triethoxy(m-tolyl)silane exhibit enhanced hydrophobicity compared to alkylsilanes, with contact angles exceeding 110° .

Future Directions

Photochemical Applications

Inspired by the photolysis of tris(trimethoxysilyl)acylsilanes , future studies could explore UV-induced rearrangements of triethoxy(m-tolyl)silane to generate silene intermediates for polymer synthesis.

Environmental Impact

Biodegradation pathways remain uncharacterized. Computational models predict half-lives >60 days in aquatic systems, highlighting the need for green synthesis methods.

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